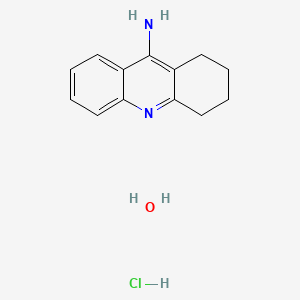
Tacrine hydrochloride monohydrate
Descripción general
Descripción
Tacrine hydrochloride monohydrate, also known as Cognex, is a reversible acetylcholinesterase inhibitor . It improves the function of nerve cells in the brain by preventing the breakdown of a chemical called acetylcholine . This chemical is important for memory, thinking, and reasoning processes . Tacrine is used to treat mild to moderate dementia caused by Alzheimer’s disease .
Synthesis Analysis
Different structures of free base (FB), two cationic forms (CA), and three hydrochloride forms (HCl) of Tacrine have been evaluated using hybrid B3LYP calculations . The structure of form III HCl is in agreement with the experimental determined by X-ray diffraction .Molecular Structure Analysis
Tacrine has different structures of free base (FB), two cationic forms (CA), and three hydrochloride forms (HCl) . The structure of form III HCl is in agreement with the experimental determined by X-ray diffraction .Chemical Reactions Analysis
The structure-activity relationship study of Tacrine and some of its analogues in relation to their inhibitory activities against Alzheimer’s disease has been reported . All of the molecular descriptors were calculated at the M062X/6–311++G (d,p) level of theory .Physical And Chemical Properties Analysis
Different structures of Tacrine have been evaluated using hybrid B3LYP calculations . Energy values show that the three forms of HCl can exist in both media because these energetic values decrease from 35.15 kJ/mol in gas phase to 5.51 kJ/mol in solution .Aplicaciones Científicas De Investigación
-
Counteracting Muscle Relaxants
- Tacrine has been used as a centrally active cholinesterase inhibitor to counter the effects of muscle relaxants .
- By inhibiting cholinesterase, tacrine increases the concentration of acetylcholine at the neuromuscular junction, thereby enhancing muscle contraction and counteracting the effects of muscle relaxants .
- The specific methods of application or experimental procedures would depend on the specific muscle relaxant being used and the clinical context .
-
Respiratory Stimulant
- Tacrine has been used as a respiratory stimulant .
- By increasing the concentration of acetylcholine in the central nervous system, tacrine can stimulate the respiratory centers in the brain, thereby increasing respiratory rate and depth .
- This can be particularly useful in conditions where respiratory function is compromised .
-
Analeptic Agent
- Tacrine has been described as an analeptic agent used to promote mental alertness .
- Analeptics are drugs that stimulate the central nervous system. In this case, Tacrine, by increasing the concentration of acetylcholine in the central nervous system, can enhance mental alertness .
- This can be particularly useful in conditions where cognitive function is compromised .
-
Histamine N-methyltransferase Inhibitor
- Tacrine also acts as a histamine N-methyltransferase inhibitor .
- Histamine N-methyltransferase is an enzyme involved in the breakdown of histamine. By inhibiting this enzyme, Tacrine can increase the levels of histamine, which plays a role in immune response, gastric acid secretion, and neurotransmission .
Safety And Hazards
Tacrine can cause side effects that may impair your thinking or reactions . Serious side effects such as confusion, hallucinations, extreme or sudden changes in behavior, seizure (convulsions), pain or burning when you urinate, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) have been reported . Tacrine is most effective when taken between meals on an empty stomach, but you may take it with food if it upsets your stomach .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tacrine hydrochloride monohydrate | |
CAS RN |
206658-92-6, 7149-50-0 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)
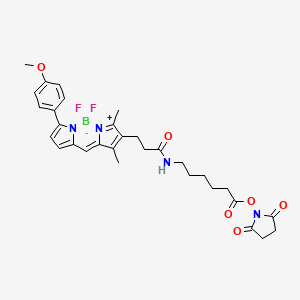
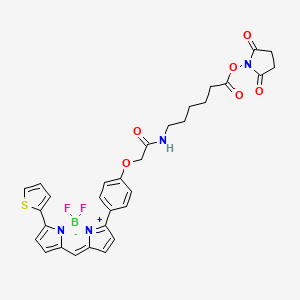
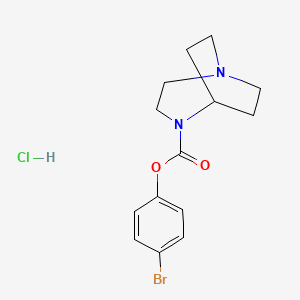
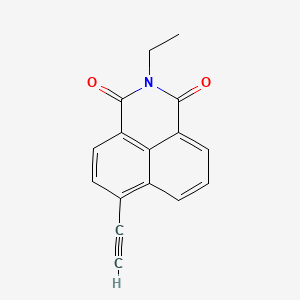
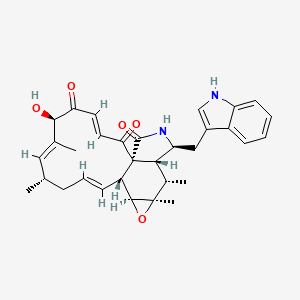
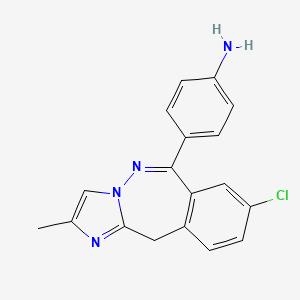
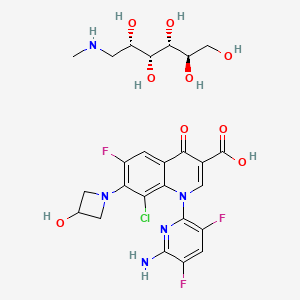
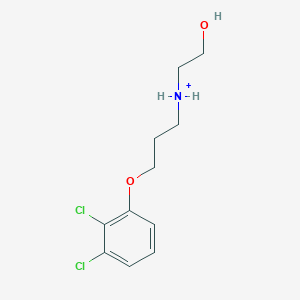
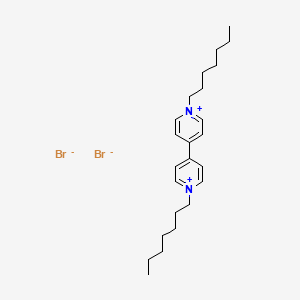
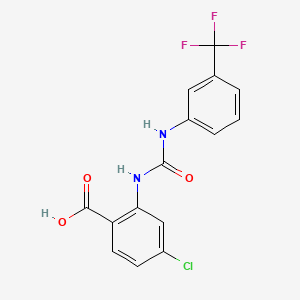
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)
![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)